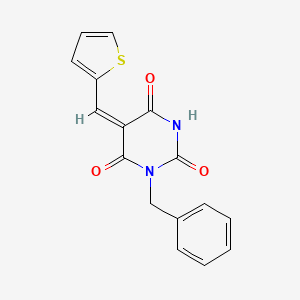![molecular formula C13H16N2O3 B5090252 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound, also known as MPA, has been studied extensively for its ability to modulate certain biological pathways and has shown promise in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione is not fully understood, but it is believed to modulate certain biological pathways such as the mTOR pathway. This pathway plays a key role in regulating cell growth and metabolism and is often dysregulated in cancer and other diseases. 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to inhibit the activity of mTOR and other proteins involved in this pathway, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, regulate glucose metabolism, and protect against neurodegeneration. Additionally, 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to modulate the immune system and has potential as an immunomodulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione in lab experiments is its ability to selectively inhibit certain biological pathways, making it a useful tool for studying these pathways. Additionally, 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione. One area of interest is the development of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione and its potential use in the treatment of various diseases. Finally, the immunomodulatory effects of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione warrant further investigation and may have potential applications in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione involves the reaction of 4-methoxybenzylamine with 1-methyl-2,5-pyrrolidinedione. The reaction takes place in the presence of a suitable catalyst and solvent, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been shown to have anti-tumor properties and has been studied in preclinical models of cancer. 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has also been investigated for its ability to regulate glucose metabolism and has shown potential as a therapeutic agent for diabetes. Additionally, 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been studied for its neuroprotective effects and has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15-12(16)7-11(13(15)17)14-8-9-3-5-10(18-2)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWJRKORRQJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxybenzyl)amino]-1-methylpyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5090169.png)
![3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090177.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![1-(3-chloro-4-methylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5090202.png)
![9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5090205.png)

![6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5090211.png)
![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)
![[1-(2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5090253.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine](/img/structure/B5090254.png)